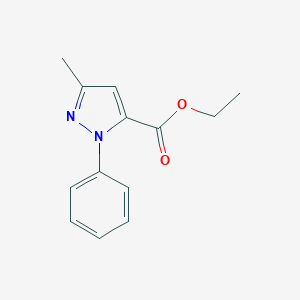

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions . The reaction conditions can vary, but common methods include heating the reactants in solvents such as ethanol or methanol, often in the presence of catalysts like acetic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

EMPP serves as a scaffold for the development of various pharmaceuticals due to its biological activity. The following subsections detail its medicinal applications:

Antimicrobial Activity

Research indicates that derivatives of EMPP exhibit substantial antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. A study demonstrated that synthesized derivatives showed significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin, suggesting potential use in treating infections caused by resistant strains .

Anticancer Potential

EMPP has shown promise in anticancer research. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study reported dose-dependent inhibition with effective concentrations indicating potential therapeutic applications .

Anti-inflammatory Properties

The compound is noted for its anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis. This property is crucial for developing new anti-inflammatory medications .

Agricultural Applications

In agriculture, EMPP is utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its effectiveness in these applications stems from its ability to interact with biological targets, making it a valuable compound for developing new agricultural products.

Materials Science Applications

EMPP and its derivatives are explored for their potential use in organic electronics and as ligands in coordination chemistry. These applications leverage the unique electronic properties imparted by the pyrazole structure, which can enhance the performance of materials used in electronic devices.

Study 1: Antimicrobial Efficacy

In a study aimed at developing new antibacterial agents, derivatives of EMPP were synthesized and tested against common pathogens. Results indicated significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin .

Study 2: Anticancer Potential

A series of experiments evaluated the anticancer potential of EMPP against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .

Wirkmechanismus

The mechanism of action of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate can be compared to other pyrazole derivatives, such as:

Ethyl 3-methylpyrazole-5-carboxylate: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.

1-Phenyl-3-methylpyrazole-5-carboxylate: Similar but with different substituents, affecting its reactivity and applications.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, have been the focus of various studies. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring structure, which is known for conferring diverse biological activities. The compound's structure can be represented as follows:

This compound is synthesized through reactions involving hydrazine derivatives and β-keto esters, typically under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.5 | Apoptosis induction |

| NCI-H460 | 15.2 | Cell cycle arrest |

| SF-268 | 12.8 | Caspase activation |

A recent study highlighted that this compound exhibited an IC50 value of 10.5 µM against MCF7 cells, indicating strong potential for further development as an anticancer agent .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. Research suggests that this compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs) and Aurora kinases .

Additionally, the compound has been shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Case Study: Anticancer Activity Evaluation

In a controlled study, researchers evaluated the effects of this compound on A549 lung cancer cells. The treatment resulted in significant cell death compared to untreated controls, with flow cytometry analysis confirming increased apoptosis rates following exposure to the compound for 48 hours.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth in a dose-dependent manner, supporting its potential application in treating infections caused by resistant strains.

Eigenschaften

IUPAC Name |

ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKCPDKGPSNLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372622 | |

| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81153-63-1 | |

| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.